Quisinostat

Description

Properties

IUPAC Name |

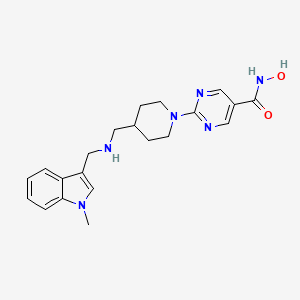

N-hydroxy-2-[4-[[(1-methylindol-3-yl)methylamino]methyl]piperidin-1-yl]pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N6O2/c1-26-14-17(18-4-2-3-5-19(18)26)11-22-10-15-6-8-27(9-7-15)21-23-12-16(13-24-21)20(28)25-29/h2-5,12-15,22,29H,6-11H2,1H3,(H,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAWIYAYFNXQGAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)CNCC3CCN(CC3)C4=NC=C(C=N4)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90236376 | |

| Record name | Quisinostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90236376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875320-29-9 | |

| Record name | Quisinostat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=875320-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quisinostat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0875320299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quisinostat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12985 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Quisinostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90236376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | QUISINOSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9BJ85K1J8S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Quisinostat (JNJ-26481585) discovery and history

An In-depth Technical Guide to the Discovery and History of Quisinostat (JNJ-26481585)

Executive Summary

This compound, also known by its development code JNJ-26481585, is an orally bioavailable, second-generation hydroxamic acid-based histone deacetylase (HDAC) inhibitor.[1] Developed by Janssen Pharmaceuticals, it emerged from a targeted search for potent, second-generation HDAC inhibitors with a more favorable pharmacodynamic profile than existing agents.[2][3] this compound is characterized by its high potency against Class I and II HDACs, demonstrating broad-spectrum antineoplastic activity in a range of preclinical models and progressing through various stages of clinical evaluation for both solid and hematologic malignancies.[2][4][5] This document provides a comprehensive overview of its discovery, mechanism of action, preclinical and clinical development, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Discovery and Preclinical Development

The development of this compound was driven by the need to overcome the limitations of first-generation HDAC inhibitors, which often exhibited transient induction of histone acetylation in tumor tissues, potentially limiting their efficacy in solid tumors.[5] The primary goal was to identify a second-generation inhibitor capable of a prolonged pharmacodynamic response in vivo.[3]

Lead Identification and Optimization

Janssen Pharmaceuticals undertook a rigorous screening process involving 140 potent pyrimidyl-hydroxamic acid analogues.[5] A key innovation in this process was the development of a specialized preclinical in vivo tumor model. This model utilized tumor cells engineered to express a fluorescent protein dependent on HDAC1 inhibition, which allowed for non-invasive, real-time monitoring of the pharmacodynamic response to the inhibitors.[3][5] Through this advanced screening paradigm, JNJ-26481585 was identified as the lead candidate due to its ability to induce continuous histone H3 acetylation following once-daily oral administration.[3]

Preclinical Efficacy

This compound demonstrated potent, single-agent antitumor activity across a wide array of preclinical models:

-

In Vitro Cytotoxicity: It exhibited potent cytotoxic activity against a broad panel of cancer cell lines, including those from lung, colon, breast, prostate, and ovarian cancers, with IC50 values in the low nanomolar range.[4][6]

-

Xenograft Models: In in vivo studies, this compound showed superior efficacy compared to standard-of-care agents. It achieved complete tumor growth inhibition in Ras mutant HCT116 colon carcinoma xenografts and fully inhibited the growth of C170HM2 colorectal liver metastases.[3][5]

-

EMT Reversal: Preclinical studies revealed that this compound amplifies the expression of E-cadherin, which is often silenced by HDACs in cancer cells. This leads to a reversal of the epithelial-to-mesenchymal transition (EMT), a key process in tumor invasion and metastasis.[2]

-

Pediatric Cancers: Testing by the Pediatric Preclinical Testing Program showed broad in vitro activity, with a median relative IC50 of 2.2 nM, and significant tumor growth delay in the majority of solid tumor and acute lymphoblastic leukemia (ALL) xenografts studied.[6]

Mechanism of Action

This compound functions as a pan-HDAC inhibitor, targeting both Class I and II HDAC enzymes.[4] Its primary mechanism involves binding to the zinc-containing active site of HDACs via its hydroxamic acid moiety, thereby inhibiting their enzymatic activity.

This inhibition leads to the accumulation of acetyl groups on the lysine residues of histones and other non-histone proteins. The resulting hyperacetylation of histones neutralizes their positive charge, leading to a more relaxed chromatin structure. This chromatin remodeling alters gene expression, causing:

-

Induction of Apoptosis: Upregulation of pro-apoptotic genes and downregulation of anti-apoptotic proteins like Bcl-2.[1]

-

Cell Cycle Arrest: Increased expression of cell cycle inhibitors such as p21.[7]

-

Inhibition of Angiogenesis: Significant decrease in tumor-associated angiogenesis.[4]

-

DNA Damage and Oxidative Stress: Increased levels of DNA damage and oxidative stress within glioblastoma cells.[8]

Compared to first-generation inhibitors like vorinostat, this compound is approximately 500-fold more potent at inhibiting HDAC1 and may induce superior upregulation of HSP70.[1][9]

Caption: Mechanism of Action of this compound as an HDAC Inhibitor.

Quantitative Data

Table 1: In Vitro HDAC Inhibitory Activity of this compound

This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against a panel of recombinant human HDAC enzymes.

| HDAC Isoform | Class | IC50 (nmol/L) |

| HDAC1 | I | 0.11 - 0.16 |

| HDAC2 | I | 0.33 |

| HDAC4 | IIa | 0.64 |

| HDAC6 | IIb | 32.1 |

| HDAC7 | IIa | 119 |

| HDAC9 | IIa | 119 |

| HDAC10 | IIb | 0.46 |

| HDAC11 | IV | 0.37 |

| Data sourced from multiple preclinical studies.[3][10] |

Table 2: In Vitro Cytotoxicity in Pediatric Cancer Cell Lines

The Pediatric Preclinical Testing Program (PPTP) evaluated this compound against its panel of cell lines.

| Parameter | Value |

| Concentration Range Tested | 1.0 nM - 10 µM |

| Median Relative IC50 | 2.2 nM |

| IC50 Range | <1 - 19 nM |

| Data from the PPTP study.[6] |

Experimental Protocols

In Vitro HDAC Enzyme Inhibition Assay

-

Enzymes: Full-length recombinant human HDAC proteins expressed in baculovirus-infected Sf9 cells.

-

Procedure: The assay is typically performed by a commercial vendor (e.g., Reaction Biology Corporation). The inhibitory activity of this compound is measured by quantifying the deacetylation of a fluorogenic peptide substrate by the specific HDAC isozyme in the presence of varying concentrations of the compound. The fluorescence generated is proportional to the enzyme activity.

-

Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.[7]

Cell Proliferation / Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Human tumor cell lines are seeded in 96-well plates and allowed to adhere for 24 hours.

-

Treatment: Cells are incubated with this compound at various concentrations (e.g., 3 to 300 nmol/L) for a specified period (e.g., 4 days).[7]

-

Procedure: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductase convert the MTT tetrazolium salt into a purple formazan product.

-

Quantification: The formazan crystals are dissolved with a solubilizing agent (e.g., DMSO), and the absorbance is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.

In Vivo Xenograft Tumor Model

-

Animal Model: Immunodeficient mice (e.g., male athymic nu/nu CD-1) are used.

-

Tumor Implantation: Human tumor cells (e.g., 10⁷ A2780 ovarian cells) are injected subcutaneously into the inguinal region of the mice.[7]

-

Treatment: Once tumors reach a palpable size, mice are randomized into control and treatment groups. This compound is administered orally (p.o.) or intraperitoneally (i.p.) at a specified dose and schedule (e.g., 5 mg/kg, daily for 21 days).[6][7]

-

Efficacy Assessment: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight and animal health are monitored as indicators of toxicity. Efficacy is determined by comparing tumor growth in the treated group versus the control group (e.g., Tumor Growth Inhibition, TGI).

Caption: Standard Experimental Workflow for a Preclinical Xenograft Study.

Pharmacodynamic (PD) Biomarker Analysis

-

Sample Collection: Blood samples for peripheral blood mononuclear cells (PBMCs), as well as hair follicle, skin, or tumor biopsies, are collected at various time points (e.g., pre-dose, and 2, 4, 8 hours post-dose).[4]

-

Analyte: Acetylated Histone H3 (AcH3) is a common PD biomarker for HDAC inhibitor activity.

-

Methodology (ELISA): AcH3 levels in PBMCs or tissue lysates can be quantified using an enzyme-linked immunosorbent assay (ELISA). For example, the Meso Scale Discovery (MSD) platform uses a sandwich immunoassay with a capture antibody (e.g., pan-histone) and a detection antibody (e.g., anti-AcH3).[4]

-

Methodology (Immunoblotting): Protein lysates from tumor samples are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against AcH3, acetylated H4, and loading controls (e.g., GAPDH, actin).[9]

Clinical Development

This compound has been evaluated in multiple clinical trials for both solid and hematologic cancers.

Phase I "First-in-Human" Trial

A Phase I dose-escalation study was conducted between 2007 and 2011 in 92 patients with advanced solid tumors or lymphoma.[4]

-

Objectives: To determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and the pharmacokinetic (PK) and pharmacodynamic (PD) profiles.

-

Dosing Schedules: The study explored both continuous daily dosing (2–12 mg) and three intermittent schedules (6–19 mg), including four days on/three days off; Monday, Wednesday, Friday (MWF); and Monday/Thursday.

-

Key Findings:

-

DLTs: The primary DLTs were cardiovascular, including non-sustained ventricular tachycardia and ST/T-wave abnormalities. Non-cardiac DLTs included fatigue and abnormal liver function tests.[4]

-

Tolerability: Intermittent schedules were better tolerated than continuous daily dosing.

-

Pharmacokinetics: The maximum plasma concentration (Cmax) and area under the curve (AUC) increased proportionally with the dose.

-

Pharmacodynamics: Target engagement was confirmed by increased AcH3 in hair follicles, skin, tumor biopsies, and PBMCs, along with decreased Ki67 (a proliferation marker) in skin and tumor biopsies.[4]

-

Efficacy: A partial response lasting five months was observed in one patient with melanoma, and stable disease was seen in eight patients for 4–10.5 months.[4]

-

-

Recommended Phase II Dose (RP2D): Based on tolerability, PK, and PD data, the RP2D was established as 12 mg on the MWF schedule .[4]

Phase II Trials and Other Studies

-

Cutaneous T-Cell Lymphoma (CTCL): A Phase II multicenter trial evaluated this compound (12 mg, MWF) in patients with relapsed/refractory mycosis fungoides/Sézary syndrome. The study demonstrated clinical activity, with a confirmed cutaneous response rate of 24% and an acceptable safety profile.[11]

-

Multiple Myeloma: A Phase I trial investigated this compound in combination with bortezomib and dexamethasone.[2]

-

Glioblastoma (GBM): this compound was identified as a brain-penetrant molecule capable of radiosensitizing GBM cells.[8] This led to a Phase 0/1b clinical trial to confirm its ability to cross the blood-brain barrier and evaluate its safety and efficacy in combination with radiotherapy for patients with glioblastoma.[12]

References

- 1. Facebook [cancer.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. JNJ-26481585, a novel "second-generation" oral histone deacetylase inhibitor, shows broad-spectrum preclinical antitumoral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Scholars@Duke publication: Initial testing (stage 1) of the histone deacetylase inhibitor, this compound (JNJ-26481585), by the Pediatric Preclinical Testing Program. [scholars.duke.edu]

- 7. researchgate.net [researchgate.net]

- 8. This compound is a brain-penetrant radiosensitizer in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Initial Testing (Stage 1) of the histone deacetylase inhibitor, this compound (JNJ-26481585), by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. Phase II multicentre trial of oral this compound, a histone deacetylase inhibitor, in patients with previously treated stage IB-IVA mycosis fungoides/Sézary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound FOR GLIOBLASTOMA | Ivy Brain Tumor Center [ivybraintumorcenter.org]

Quisinostat: A Technical Guide to its Mechanism of Action as a Pan-HDAC Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quisinostat (JNJ-26481585) is a second-generation, orally bioavailable hydroxamic acid-based pan-histone deacetylase (HDAC) inhibitor that has demonstrated broad-spectrum anti-tumor activity in preclinical and clinical studies.[1][2][3][4] This technical guide provides an in-depth overview of the core mechanism of action of this compound, detailing its molecular interactions, cellular consequences, and the experimental methodologies used to elucidate its function. Quantitative data on its inhibitory potency and pharmacokinetic profile are summarized, and key signaling pathways and experimental workflows are visualized to provide a comprehensive resource for researchers in oncology and drug development.

Core Mechanism of Action: Pan-HDAC Inhibition

This compound exerts its primary effect by inhibiting the activity of a broad range of histone deacetylase (HDAC) enzymes, which are crucial regulators of chromatin structure and gene expression.[2][5] HDACs remove acetyl groups from lysine residues on both histone and non-histone proteins.[3] The inhibition of HDACs by this compound leads to an accumulation of acetylated histones, resulting in a more relaxed chromatin structure. This "open" chromatin state allows for the transcription of previously silenced genes, including tumor suppressor genes, which can in turn induce cell cycle arrest, differentiation, and apoptosis.[2][5]

This compound is classified as a pan-HDAC inhibitor, showing potent activity against Class I and II HDACs.[1][4] Its hydroxamic acid moiety chelates the zinc ion within the active site of HDAC enzymes, thereby blocking their catalytic activity.[2]

Effects on Histone Proteins

The primary consequence of this compound's interaction with HDACs is the hyperacetylation of histone proteins, particularly histones H3 and H4.[3][5][6] This increased acetylation neutralizes the positive charge of lysine residues, weakening the interaction between histones and DNA. The resulting chromatin relaxation facilitates the binding of transcription factors and RNA polymerase to DNA, leading to the expression of genes that can suppress tumor growth.[2] Preclinical studies have demonstrated that this compound induces a prolonged and continuous increase in histone H3 acetylation in tumor tissues.[3][4]

Effects on Non-Histone Proteins

Beyond histones, this compound also influences the acetylation status and function of a variety of non-histone proteins.[3] This includes transcription factors and other proteins involved in crucial cellular processes. For example, the acetylation of the tumor suppressor protein p53 can be increased by HDAC inhibitors, leading to its activation and the subsequent induction of apoptosis. The broad impact of this compound on the acetylome contributes to its pleiotropic anti-cancer effects.

Quantitative Data

Inhibitory Potency of this compound against HDAC Isoforms

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a panel of recombinant human HDAC isoforms. The data highlight its potent, sub-nanomolar to nanomolar activity against Class I and select Class II HDACs.

| HDAC Isoform | Class | IC50 (nM) |

| HDAC1 | I | 0.11 - 0.16 |

| HDAC2 | I | 0.33 |

| HDAC3 | I | 4.86 |

| HDAC8 | I | 4.26 |

| HDAC4 | IIa | 0.64 |

| HDAC5 | IIa | 3.69 |

| HDAC7 | IIa | 119 |

| HDAC9 | IIa | 32.1 |

| HDAC6 | IIb | 76.8 |

| HDAC10 | IIb | 0.46 |

| HDAC11 | IV | 0.37 |

Data compiled from multiple sources.[1][7][8][9]

Pharmacokinetic Properties of this compound

Pharmacokinetic data from a Phase I clinical trial in patients with advanced solid tumors provide insights into the clinical behavior of this compound. The following table summarizes key parameters at the recommended Phase II dose of 12 mg administered on a Monday, Wednesday, Friday (MWF) schedule.[5]

| Parameter | Value | Unit |

| Cmax (Maximum Plasma Concentration) | 26.1 (± 10.1) | ng/mL |

| Tmax (Time to Cmax) | 3.0 (1.0 - 6.0) | hours |

| AUC0-last (Area Under the Curve) | 205 (± 81.3) | ng*h/mL |

| t1/2 (Half-life) | 8.8 (2.4 - 11.7) | hours |

Values are presented as mean (± standard deviation) or median (range).[10]

Cellular Signaling Pathways Modulated by this compound

This compound's inhibition of HDACs triggers a cascade of downstream signaling events that culminate in anti-tumor effects. The primary pathways affected are those controlling cell cycle progression and apoptosis.

Induction of Cell Cycle Arrest

This compound has been shown to induce G0/G1 phase cell cycle arrest in cancer cells.[11] This is mediated through the upregulation of cyclin-dependent kinase (CDK) inhibitors, such as p21.[11][12] The PI3K/AKT pathway is also implicated in this compound-induced cell cycle arrest.[11]

Caption: this compound-induced G0/G1 cell cycle arrest pathway.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in cancer cells.[11] This programmed cell death is triggered through multiple pathways, including the activation of the JNK/c-jun signaling cascade, leading to the cleavage and activation of caspase-3.[11] this compound also upregulates the pro-apoptotic protein Bax while downregulating anti-apoptotic proteins such as Bcl-2 and Mcl-1. Furthermore, it can activate p53-mediated apoptosis through increased acetylation of p53.

Caption: Apoptosis induction pathways activated by this compound.

Detailed Experimental Protocols

The following section outlines the methodologies for key experiments used to characterize the mechanism of action of this compound.

HDAC Activity Assay (Fluorometric)

This assay measures the enzymatic activity of HDACs and the inhibitory effect of compounds like this compound.

-

Principle: A fluorogenic HDAC substrate, typically an acetylated lysine peptide linked to a fluorescent molecule, is incubated with a source of HDAC enzymes (e.g., nuclear extract or purified recombinant HDACs). Deacetylation by HDACs allows a developer enzyme to cleave the substrate, releasing the fluorophore and generating a fluorescent signal. The intensity of the fluorescence is proportional to the HDAC activity.

-

Materials:

-

96-well black microplate

-

Fluorometric HDAC substrate

-

HDAC assay buffer

-

Lysine developer

-

HeLa nuclear extract (as a source of HDACs)

-

This compound (or other test inhibitors)

-

Deacetylated standard

-

Fluorescence plate reader (Ex/Em = 350-380/440-460 nm)

-

-

Procedure:

-

Prepare serial dilutions of this compound in HDAC assay buffer.

-

In a 96-well plate, add HDAC assay buffer, the HDAC enzyme source (e.g., HeLa nuclear extract), and the this compound dilutions.

-

Initiate the reaction by adding the fluorometric HDAC substrate to each well.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Stop the reaction by adding the lysine developer.

-

Incubate at 37°C for an additional 15-30 minutes.

-

Measure the fluorescence intensity using a plate reader.

-

Construct a dose-response curve to determine the IC50 value of this compound.

-

Western Blot Analysis of Histone Acetylation

This technique is used to detect the levels of acetylated histones in cells treated with this compound.

-

Principle: Proteins from cell lysates are separated by size using SDS-PAGE and then transferred to a membrane. The membrane is incubated with primary antibodies specific for acetylated histones (e.g., anti-acetyl-Histone H3) and a loading control (e.g., anti-β-actin or anti-total Histone H3). A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.

-

Materials:

-

Cell culture reagents

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-acetyl-H3, anti-total-H3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

-

-

Procedure:

-

Culture cells and treat with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Lyse the cells in RIPA buffer and quantify the protein concentration.

-

Denature protein samples and separate them on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and apply ECL substrate.

-

Visualize the protein bands using an imaging system.[1][13][14]

-

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the effect of this compound on cell proliferation and viability.

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at 570 nm.

-

Materials:

-

96-well cell culture plates

-

Cell culture medium

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of this compound concentrations for the desired duration (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated controls to determine the IC50 value.[5][11]

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and used to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised.

-

Materials:

-

Flow cytometer

-

This compound-treated and control cells

-

Annexin V-FITC

-

Propidium Iodide (PI)

-

Annexin V binding buffer

-

-

Procedure:

-

Treat cells with this compound for the desired time.

-

Harvest the cells (including any floating cells) and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.[9][15]

-

Cell Cycle Analysis (Propidium Iodide Staining)

This flow cytometry method is used to determine the distribution of cells in different phases of the cell cycle after this compound treatment.

-

Principle: Propidium iodide (PI) is a stoichiometric DNA-binding dye. The amount of fluorescence emitted from PI-stained cells is directly proportional to their DNA content. This allows for the discrimination of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle.

-

Materials:

-

Flow cytometer

-

This compound-treated and control cells

-

Cold 70% ethanol

-

PBS

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

-

Procedure:

-

Treat cells with this compound for the desired time.

-

Harvest the cells and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.[9][16]

-

Caption: General experimental workflow for in vitro characterization of this compound.

Conclusion

This compound is a potent, second-generation pan-HDAC inhibitor with a well-defined mechanism of action centered on the induction of histone and non-histone protein hyperacetylation. This leads to the reactivation of tumor suppressor genes and the modulation of key signaling pathways, ultimately resulting in cell cycle arrest and apoptosis in cancer cells. The comprehensive data from in vitro and in vivo studies, supported by detailed experimental methodologies, provide a strong rationale for its continued investigation as a therapeutic agent in oncology. This technical guide serves as a foundational resource for researchers seeking to understand and further explore the therapeutic potential of this compound.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. content.abcam.com [content.abcam.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. epigentek.com [epigentek.com]

- 9. The HDAC Inhibitor this compound (JNJ-26481585) Supresses Hepatocellular Carcinoma alone and Synergistically in Combination with Sorafenib by G0/G1 phase arrest and Apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Annexin-V and PI staining [bio-protocol.org]

- 11. Synergistic Cytotoxicity of Histone Deacetylase and Poly-ADP Ribose Polymerase Inhibitors and Decitabine in Breast and Ovarian Cancer Cells: Implications for Novel Therapeutic Combinations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Western Analysis of Histone Modifications (Aspergillus nidulans) [bio-protocol.org]

- 13. epigentek.com [epigentek.com]

- 14. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

Quisinostat: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quisinostat (JNJ-26481585) is a potent, orally bioavailable, second-generation pan-histone deacetylase (HDAC) inhibitor belonging to the hydroxamic acid class. It exhibits broad-spectrum anti-neoplastic activity against a range of solid and hematologic malignancies. This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical and biological properties, and its mechanism of action, with a focus on the signaling pathways it modulates. Detailed experimental protocols for key assays are provided to facilitate further research and development.

Chemical Structure and Identification

This compound is a methylindole derivative characterized by a piperidinyl-pyrimidine-hydroxamic acid moiety.[1]

| Identifier | Value |

| IUPAC Name | N-hydroxy-2-[4-[[(1-methylindol-3-yl)methylamino]methyl]piperidin-1-yl]pyrimidine-5-carboxamide[1] |

| Synonyms | JNJ-26481585[2] |

| CAS Number | 875320-29-9[1] |

| Molecular Formula | C₂₁H₂₆N₆O₂[1] |

| SMILES | Cn1cc(CNCC2CCN(CC2)c3ncc(cn3)C(=O)NO)c4ccccc41[3] |

| InChIKey | PAWIYAYFNXQGAP-UHFFFAOYSA-N[3] |

Physicochemical Properties

This compound is a crystalline solid.[4] Its physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 394.47 g/mol | [3] |

| logP | 0.9 | [5] |

| Water Solubility | 0.0716 mg/mL | [5] |

| pKa (Strongest Acidic) | 9.17 | [5] |

| pKa (Strongest Basic) | 10.06 | [5] |

| Polar Surface Area | 95.31 Ų | [5] |

| Rotatable Bond Count | 6 | [5] |

| Hydrogen Bond Donors | 3 | [5] |

| Hydrogen Bond Acceptors | 6 | [5] |

| Refractivity | 113.51 m³·mol⁻¹ | [5] |

| Solubility in DMSO | 41.67 mg/mL (105.64 mM) | [1] |

| Stability | Stable as a solid at -20°C for 3 years. In DMSO, stable for 6 months at -80°C and 1 month at -20°C. | [1] |

Biological Properties and Activity

This compound is a potent pan-HDAC inhibitor with nanomolar efficacy against multiple HDAC isoforms. Its primary biological effect is the induction of histone hyperacetylation, leading to chromatin relaxation and altered gene expression.[1][3] This results in various downstream anti-cancer effects.

HDAC Inhibition Profile

This compound demonstrates potent inhibitory activity against Class I and II HDACs.

| HDAC Isoform | IC₅₀ (nM) |

| HDAC1 | 0.11[6] |

| HDAC2 | 0.33[6] |

| HDAC4 | 0.64[6] |

| HDAC10 | 0.46[6] |

| HDAC11 | 0.37[6] |

In Vitro Anti-cancer Activity

This compound exhibits broad-spectrum antiproliferative activity against a wide range of cancer cell lines.[6]

| Activity | Observations |

| Antiproliferative Activity | Demonstrates potent, dose-dependent inhibition of proliferation in various cancer cell lines including lung, colon, breast, and prostate cancer.[6] |

| Cell Cycle Arrest | Induces G0/G1 phase cell cycle arrest.[5] |

| Apoptosis Induction | Triggers apoptosis through the activation of caspase signaling pathways.[5][7] |

| Histone Acetylation | Induces hyperacetylation of histones H3 and H4 at nanomolar concentrations.[8] |

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is the inhibition of HDAC enzymes. This leads to an accumulation of acetylated histones and non-histone proteins, resulting in the modulation of multiple downstream signaling pathways that control cell cycle progression, apoptosis, and epithelial-mesenchymal transition (EMT).

Caption: this compound's mechanism of action and downstream signaling pathways.

Experimental Protocols

In Vitro Cell Viability Assay (CCK-8)

This protocol describes the determination of this compound's effect on cancer cell proliferation using a Cell Counting Kit-8 (CCK-8) assay.[5]

-

Cell Seeding: Seed cancer cells (e.g., HCCLM3, SMMC-7721) in 96-well plates at a density of 4,000 cells per well in 200 µL of complete culture medium.[5]

-

Drug Treatment: After 24 hours of incubation to allow for cell attachment, treat the cells with various concentrations of this compound (e.g., 12.5 nM, 25 nM, 50 nM) or DMSO as a vehicle control.[5]

-

Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.[5]

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for an additional 2 hours.[5]

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[5]

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.

Caption: Experimental workflow for the in vitro cell viability assay.

Western Blot Analysis of Histone Acetylation

This protocol outlines the procedure for assessing the effect of this compound on histone H3 and H4 acetylation levels.[8][9]

-

Cell Treatment: Treat cancer cells (e.g., A2780 ovarian carcinoma) with various concentrations of this compound (e.g., 30 nM, 100 nM, 300 nM, 1000 nM) for 24 hours.[8]

-

Protein Extraction: Lyse the cells and extract total protein or nuclear proteins using a suitable lysis buffer.

-

Protein Quantification: Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[9]

-

Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[9]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetylated-Histone H3, acetylated-Histone H4, total Histone H3, total Histone H4, and a loading control (e.g., β-actin) overnight at 4°C.[9][10]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[9]

-

Analysis: Quantify the band intensities and normalize the levels of acetylated histones to the total histone levels.

In Vivo Tumor Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.[2][5]

-

Cell Implantation: Subcutaneously inject cancer cells (e.g., HCCLM3) into the flank of immunodeficient mice (e.g., nude mice).[5]

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., 10 mg/kg, i.p., daily) or vehicle control to the respective groups.[8]

-

Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., every 2-3 days).

-

Endpoint: Continue the treatment for a specified period (e.g., 14 days) or until the tumors in the control group reach a predetermined size.[8]

-

Data Analysis: Compare the tumor growth inhibition between the treated and control groups.

Conclusion

This compound is a promising second-generation HDAC inhibitor with potent anti-cancer activity demonstrated in a wide array of preclinical models. Its well-defined chemical structure, favorable physicochemical properties, and broad-spectrum biological activity make it a compelling candidate for further clinical investigation. The detailed understanding of its mechanism of action, particularly its impact on key signaling pathways, provides a strong rationale for its development as a monotherapy or in combination with other anti-cancer agents. The experimental protocols provided herein serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of this compound.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Initial Testing (Stage 1) of the histone deacetylase inhibitor, this compound (JNJ-26481585), by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Epigenetic potentiation of 5-fluorouracil by HDAC inhibitor this compound enhances antitumor effects in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The HDAC Inhibitor this compound (JNJ-26481585) Supresses Hepatocellular Carcinoma alone and Synergistically in Combination with Sorafenib by G0/G1 phase arrest and Apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Histone deacetylase inhibitor this compound activates caspase signaling and upregulates p53 acetylation to inhibit the proliferation of HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Pan-HDAC inhibitor Quisinostat biological activity

An In-depth Technical Guide on the Biological Activity of the Pan-HDAC Inhibitor Quisinostat

Introduction

This compound (JNJ-26481585) is a potent, orally bioavailable, second-generation pan-histone deacetylase (HDAC) inhibitor based on a hydroxamic acid structure.[1][2] It demonstrates broad-spectrum activity against Class I and II HDAC enzymes at nanomolar concentrations, leading to the accumulation of acetylated histones and other proteins.[3][4] This epigenetic modulation results in altered gene expression, ultimately inducing cell cycle arrest, differentiation, and apoptosis in various cancer models.[2][4] Developed for its prolonged pharmacodynamic effects and improved antitumor efficacy compared to earlier inhibitors, this compound has been investigated in preclinical and clinical settings for both solid and hematologic malignancies.[3][5]

Mechanism of Action

The primary mechanism of action for this compound is the inhibition of histone deacetylases. HDACs are enzymes that remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression.[4] By inhibiting HDACs, this compound promotes an open chromatin state (euchromatin), which facilitates the transcription of genes, including tumor suppressor genes like p21.[2][4]

Beyond histones, this compound also affects the acetylation status of non-histone proteins, a critical aspect of its anticancer activity. A key target is the tumor suppressor protein p53. This compound has been shown to increase p53 acetylation, particularly at lysines 381/382, by disrupting the interaction between p53 and HDAC6.[6][7] This acetylation activates p53, triggering downstream pathways that lead to cell cycle arrest and apoptosis.[6][7]

Quantitative Biological Activity

This compound exhibits high potency against several HDAC isoforms and demonstrates broad antiproliferative activity across a wide range of cancer cell lines.

Table 1: In Vitro HDAC Enzymatic Inhibition

This table summarizes the half-maximal inhibitory concentration (IC₅₀) of this compound against various HDAC isoforms in cell-free enzymatic assays.

| HDAC Isoform | IC₅₀ (nM) | Reference(s) |

| HDAC1 | 0.11 | [1][8] |

| HDAC2 | 0.33 | [1][8] |

| HDAC4 | 0.64 | [1][8] |

| HDAC10 | 0.46 | [1][8] |

| HDAC11 | 0.37 | [1][8] |

This compound shows greater than 30-fold selectivity against HDACs 3, 5, 8, and 9, with the lowest potency observed against HDACs 6 and 7.[1]

Table 2: Antiproliferative Activity in Cancer Cell Lines

This table presents the IC₅₀ values of this compound in various human cancer cell lines, demonstrating its broad-spectrum cytotoxic effects.

| Cell Line / Panel | Cancer Type | IC₅₀ / CC₅₀ (nM) | Incubation Time | Reference(s) |

| Various Solid & Hematologic Lines | Multiple | 3.1 - 246 | Not Specified | [1] |

| Pediatric Preclinical Testing Panel (Median) | Pediatric Cancers | 2.2 (Range: <1 - 19) | 96 hours | [5] |

| A549 | Non-Small Cell Lung Cancer | 82.4 | 48 hours | [1] |

| A549 | Non-Small Cell Lung Cancer | 42.0 | 72 hours | [1] |

| HeLa | Cervical Cancer | 8.22 | 48 hours | [9] |

Key Biological Effects & Signaling Pathways

This compound exerts its antitumor effects primarily by inducing cell cycle arrest and apoptosis through the modulation of key signaling pathways.

Cell Cycle Arrest

This compound treatment leads to a robust arrest of cancer cells in the G0/G1 phase of the cell cycle.[10] This effect is mechanistically linked to the upregulation of the cyclin-dependent kinase inhibitor p21.[10][11][12] One pathway implicated in this process involves the inhibition of the PI3K/AKT signaling axis, which in turn relieves the suppression of p21, leading to cell cycle arrest.[4][10][13] A separate but complementary mechanism involves the acetylation and activation of p53, a direct transcriptional activator of p21.[6][11]

Induction of Apoptosis

This compound is a potent inducer of apoptosis in cancer cells.[6][14] One of the primary mechanisms is the activation of the intrinsic or mitochondrial pathway of apoptosis.[6][11] This is characterized by an increase in reactive oxygen species (ROS), a decrease in the mitochondrial membrane potential, and the altered expression of Bcl-2 family proteins, with an increase in pro-apoptotic members (e.g., Bax, Bim) and a decrease in anti-apoptotic members (e.g., Bcl-2, Mcl-1).[11]

Furthermore, studies have shown that this compound activates the JNK/c-jun signaling pathway, which culminates in the activation of effector caspases like caspase-3, leading to the cleavage of key cellular substrates such as PARP and subsequent cell death.[4][10][13]

In Vivo Antitumor Activity

Preclinical studies using xenograft models have confirmed the potent in vivo antitumor activity of this compound. In a colon cancer xenograft model (HCT116), daily intraperitoneal administration of this compound at 10 mg/kg resulted in strong tumor growth inhibition.[14] Similarly, in studies conducted by the Pediatric Preclinical Testing Program, this compound retarded tumor growth in 21 out of 33 solid tumor xenografts and showed significant activity, including complete responses, in acute lymphoblastic leukemia (ALL) models.[5] The agent has also demonstrated the ability to cross the blood-brain barrier, making it a potential radiosensitizer for treating glioblastoma.[15]

Experimental Protocols

The evaluation of this compound's biological activity involves a series of standardized in vitro and in vivo assays.

General Workflow for Evaluation

The preclinical assessment of an HDAC inhibitor like this compound typically follows a hierarchical approach, moving from enzymatic assays to cell-based studies and finally to in vivo animal models to determine efficacy and safety.

HDAC Enzymatic Inhibition Assay

-

Principle: To measure the direct inhibitory effect of this compound on the enzymatic activity of purified HDAC isoforms.

-

Methodology:

-

Recombinant full-length HDAC proteins are expressed (e.g., using baculovirus-infected Sf9 cells) and purified.[1]

-

The assay is typically performed in a 96-well plate format.

-

Varying concentrations of this compound are pre-incubated with the HDAC enzyme in an appropriate assay buffer.

-

The enzymatic reaction is initiated by adding a fluorogenic substrate, such as Boc-Lys(Ac)-AMC.

-

The mixture is incubated at 37°C for a defined period (e.g., 30 minutes).[16][17]

-

A developer solution (often containing trypsin and a buffer) is added to stop the reaction and cleave the deacetylated substrate, releasing a fluorescent molecule.[16]

-

Fluorescence is measured using a plate reader (e.g., excitation at 370 nm, emission at 450 nm).[17]

-

IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cell Viability / Proliferation Assay (e.g., MTT/MTS Assay)

-

Principle: To determine the concentration of this compound that reduces the number of viable cells by 50% (IC₅₀).

-

Methodology:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a serial dilution of this compound or a vehicle control (e.g., DMSO).

-

Plates are incubated for a specified duration (e.g., 48, 72, or 96 hours).[1][5]

-

Following incubation, a reagent (MTT, MTS, or Alamar Blue) is added to each well.[1]

-

After a further incubation period (1-4 hours), the absorbance or fluorescence is measured using a microplate reader. The signal is proportional to the number of viable, metabolically active cells.

-

IC₅₀ values are determined from dose-response curves.

-

Apoptosis Assay (Annexin V / Propidium Iodide Staining)

-

Principle: To quantify the percentage of cells undergoing apoptosis. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while Propidium Iodide (PI) stains necrotic or late apoptotic cells with compromised membranes.

-

Methodology:

-

Cells are treated with this compound at various concentrations for a defined period (e.g., 48 hours).[11]

-

Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

-

Annexin V-FITC (or another fluorophore) and PI are added to the cell suspension.

-

The mixture is incubated in the dark for 15 minutes at room temperature.

-

Samples are analyzed immediately by flow cytometry.

-

The cell population is gated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

-

In Vivo Xenograft Study

-

Principle: To evaluate the antitumor efficacy and tolerability of this compound in a living organism.

-

Methodology:

-

Animal Model: Immunocompromised mice (e.g., NMRI nude or NSG mice) are used.[14]

-

Tumor Implantation: A suspension of human cancer cells (e.g., HCT116) is injected subcutaneously into the flank of the mice.[14]

-

Treatment: Once tumors reach a palpable, measurable size, mice are randomized into treatment and control groups. This compound is administered (e.g., intraperitoneally or orally) according to a specific dose and schedule (e.g., 5 mg/kg, daily for 21 days).[5] The control group receives a vehicle solution.

-

Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The body weight of the mice is also monitored as an indicator of toxicity.

-

Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size, or after a fixed duration. Efficacy is assessed by comparing the tumor growth inhibition between the treated and control groups.[5]

-

Conclusion

This compound is a potent, second-generation pan-HDAC inhibitor with significant biological activity against a wide array of cancers. Its mechanism of action, centered on the induction of histone and non-histone protein acetylation, triggers multiple antitumor pathways, most notably G0/G1 cell cycle arrest via the PI3K/AKT/p21 and p53/p21 axes, and apoptosis through the intrinsic mitochondrial and JNK/c-jun/caspase-3 pathways. Robust in vitro potency and demonstrated in vivo efficacy in preclinical models underscore its potential as a therapeutic agent for various malignancies. The detailed experimental protocols provide a framework for the continued investigation and characterization of this compound and other novel HDAC inhibitors in the field of drug development.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Facebook [cancer.gov]

- 3. A Phase I Study of this compound (JNJ-26481585), an Oral Hydroxamate Histone Deacetylase Inhibitor with Evidence of Target Modulation and Antitumor Activity, in Patients with Advanced Solid Tumors | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 4. Epigenetic potentiation of 5-fluorouracil by HDAC inhibitor this compound enhances antitumor effects in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Initial Testing (Stage 1) of the histone deacetylase inhibitor, this compound (JNJ-26481585), by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. Histone deacetylase inhibitor this compound activates caspase signaling and upregulates p53 acetylation to inhibit the proliferation of HepG2 cells [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. journals.asm.org [journals.asm.org]

- 10. The HDAC Inhibitor this compound (JNJ-26481585) Supresses Hepatocellular Carcinoma alone and Synergistically in Combination with Sorafenib by G0/G1 phase arrest and Apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Histone deacetylase inhibitor induces cell apoptosis and cycle arrest in lung cancer cells via mitochondrial injury and p53 up-acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. medchemexpress.com [medchemexpress.com]

- 15. This compound is a brain-penetrant radiosensitizer in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Virtual screening and experimental validation of novel histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Quisinostat's Impact on Histone Acetylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quisinostat (JNJ-26481585) is a potent, second-generation, orally active pan-histone deacetylase (HDAC) inhibitor that has demonstrated broad-spectrum anti-tumor activity in preclinical and clinical studies.[1][2][3][4] By inhibiting the enzymatic activity of HDACs, particularly class I and II isoforms, this compound disrupts the epigenetic regulation of gene expression, leading to hyperacetylation of histones and other non-histone proteins.[2][3][5] This alteration in chromatin structure results in the reactivation of tumor suppressor genes, cell cycle arrest, and induction of apoptosis in cancer cells.[5][6][7] This technical guide provides an in-depth overview of this compound's core mechanism of action, its inhibitory activity against various HDAC isoforms, and its downstream effects on cellular signaling pathways. Detailed experimental protocols for assessing its impact on histone acetylation are also provided.

Mechanism of Action: Inhibition of Histone Deacetylases

Histone acetylation is a critical epigenetic modification that regulates gene expression. Histone acetyltransferases (HATs) add acetyl groups to lysine residues on histone tails, neutralizing their positive charge and creating a more relaxed chromatin structure that is permissive for transcription.[2][8] Conversely, histone deacetylases (HDACs) remove these acetyl groups, leading to chromatin condensation and transcriptional repression.[6][8] In many cancers, HDACs are overexpressed, contributing to the silencing of tumor suppressor genes.[6]

This compound, a hydroxamic acid-based compound, acts as a potent inhibitor of HDACs by chelating the zinc ion in the active site of the enzyme, thereby blocking its deacetylase activity.[3][9] This inhibition leads to an accumulation of acetylated histones, particularly on H3 and H4, which facilitates a more open chromatin configuration and allows for the transcription of previously silenced genes.[2][3]

Quantitative Data: Inhibitory Activity of this compound

This compound exhibits potent inhibitory activity against a range of HDAC isoforms, with IC50 values in the nanomolar range. Its high potency against class I and II HDACs underscores its broad anti-cancer activity.[1][9][10][11]

| HDAC Isoform | IC50 (nM) | Reference |

| HDAC1 | 0.11 | [1][9][10][11] |

| HDAC2 | 0.33 | [10][12] |

| HDAC3 | >30-fold selectivity vs HDAC1 | [9][11] |

| HDAC4 | 0.64 | [10][12] |

| HDAC5 | >30-fold selectivity vs HDAC1 | [9][11] |

| HDAC6 | Lowest potency | [9] |

| HDAC7 | Lowest potency | [9] |

| HDAC8 | >30-fold selectivity vs HDAC1 | [9][11] |

| HDAC9 | >30-fold selectivity vs HDAC1 | [9][11] |

| HDAC10 | 0.46 | [10][12] |

| HDAC11 | 0.37 | [10][12] |

This compound has demonstrated potent cytotoxic activity across a wide range of cancer cell lines.

| Cell Line Type | Median Relative IC50 (nM) | Reference |

| Pediatric Preclinical Testing Program (PPTP) Panel | 2.2 (range <1 to 19) | [2] |

| Solid and Hematologic Cancer Cell Lines | 3.1 - 246 | [9] |

Signaling Pathways Modulated by this compound

The induction of histone hyperacetylation by this compound triggers a cascade of downstream cellular events, impacting key signaling pathways involved in cell cycle regulation and apoptosis.

Cell Cycle Arrest: PI3K/AKT/p21 Pathway

This compound has been shown to induce G0/G1 phase cell cycle arrest in hepatocellular carcinoma cells.[6] This effect is mediated through the downregulation of the PI3K/AKT pathway, leading to the upregulation of the cyclin-dependent kinase inhibitor p21.[5][6][13]

Apoptosis Induction: JNK/c-jun/caspase-3 Pathway

In addition to cell cycle arrest, this compound promotes apoptosis in cancer cells through the activation of the JNK/c-jun signaling pathway.[6][13] This leads to the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[6][7][14]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Initial Testing (Stage 1) of the histone deacetylase inhibitor, this compound (JNJ-26481585), by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Validate User [aacrjournals.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Epigenetic potentiation of 5-fluorouracil by HDAC inhibitor this compound enhances antitumor effects in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The HDAC Inhibitor this compound (JNJ-26481585) Supresses Hepatocellular Carcinoma alone and Synergistically in Combination with Sorafenib by G0/G1 phase arrest and Apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. boa.unimib.it [boa.unimib.it]

- 9. selleckchem.com [selleckchem.com]

- 10. selleckchem.com [selleckchem.com]

- 11. HDAC (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 12. selleckchem.com [selleckchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Histone deacetylase inhibitor this compound activates caspase signaling and upregulates p53 acetylation to inhibit the proliferation of HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Antitumoral Activity of Quisinostat: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the preclinical antitumoral activity of Quisinostat (JNJ-26481585), a second-generation histone deacetylase (HDAC) inhibitor. It details the compound's mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, and outlines the experimental protocols used to generate these findings.

Introduction

This compound is an orally bioavailable, pyrimidyl-hydroxamic acid-based pan-histone deacetylase inhibitor with high potency against Class I and II HDACs.[1][2][3] HDACs are a class of enzymes that are often upregulated in tumor cells, leading to the deacetylation of histone proteins and a condensed chromatin structure, which represses the transcription of key tumor suppressor genes.[3] By inhibiting HDACs, this compound aims to reverse this epigenetic silencing, leading to cell growth arrest, differentiation, and apoptosis in cancer cells.[4] Its improved pharmacodynamic effects and potent single-agent efficacy in preclinical models have positioned it as a significant compound for clinical development in oncology.[1][2][5]

Mechanism of Action

This compound exerts its antitumoral effect by inhibiting the activity of Class I and II histone deacetylases.[4] This inhibition leads to an accumulation of acetylated histones (notably H3 and H4) and other non-histone proteins like α-tubulin.[6] The resulting hyperacetylation of histones alters the chromatin structure to a more relaxed state, facilitating the transcription of previously silenced tumor suppressor genes, such as the cyclin-dependent kinase inhibitor p21.[3][6][7] The upregulation of p21 is a key event that leads to cell cycle arrest, primarily at the G0/G1 or G2/M phase.[6][8][9]

Furthermore, this compound induces mitochondria-mediated apoptosis by increasing reactive oxygen species (ROS) and disrupting the mitochondrial membrane potential.[6] This process involves the activation of the caspase family of proteins.[8] In some cancer models, this compound has also been shown to reverse the epithelial-to-mesenchymal transition (EMT), a process critical for cancer cell migration and metastasis, by increasing the expression of E-cadherin.[10][11]

In Vitro Preclinical Activity

This compound has demonstrated broad and potent cytotoxic activity against a wide range of human cancer cell lines in the low nanomolar range.[1][4]

Quantitative Data: Cytotoxicity

The Pediatric Preclinical Testing Program (PPTP) evaluated this compound against its panel of cell lines, revealing potent activity across various cancer types.[1][5]

| Cell Line Panel | Cancer Type | Median Relative IC50 (nM) | IC50 Range (nM) |

| PPTP Panel (Overall) | Various Pediatric Cancers | 2.2 | <1 - 19 |

| Acute Lymphoblastic Leukemia | Leukemia | 1.9 | <1 - 5.1 |

| Rhabdomyosarcoma | Sarcoma | 5.1 | 1.8 - 12 |

| Neuroblastoma | Neuroblastoma | 6.8 | <1 - 19 |

| Glioblastoma Stem Cells (GSCs) | Glioblastoma | Not specified | 50 - 100 |

| Data sourced from references[1][2][5][7][12]. |

Key Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (PPTP)

-

Cell Lines: A panel of pediatric cancer cell lines was used.

-

Drug Concentrations: Cells were exposed to this compound at concentrations ranging from 1.0 nM to 10 µM.[5][12]

-

Assay Procedure: Cells were incubated with the drug for a specified period (e.g., 72 hours). Cell viability was then assessed using a suitable method, such as a resazurin-based assay or the CellTiter-Glo® luminescent cell viability assay.

-

Data Analysis: The concentration of this compound that inhibited cell growth by 50% (IC50) was calculated from dose-response curves.

In Vivo Preclinical Activity

This compound has shown significant single-agent antitumor activity in multiple xenograft models of human cancer, retarding tumor growth and improving survival.[1]

Quantitative Data: Efficacy in Xenograft Models

Studies by the PPTP demonstrated that this compound significantly impacted event-free survival (EFS) distribution in a majority of tested models.[1][5]

| Cancer Type | Models Tested (n) | Models with Significant EFS Difference (%) | Key Outcomes |

| Solid Tumors | 33 | 64% | Retarded tumor growth in the majority of xenografts. One objective response observed.[1][2][12] |

| Acute Lymphoblastic Leukemia (ALL) | 8 | 50% | Two models achieved or maintained Complete Response (CR); one achieved Stable Disease (SD).[1][2][12] |

| Glioblastoma | Multiple | Not specified | Showed consistent and substantial activity, delaying tumor growth.[1] Brain-penetrant and acts as a radiosensitizer.[13] |

| Data sourced from references[1][2][5][12][13]. |

Key Experimental Protocols

Protocol 2: In Vivo Xenograft Efficacy Study

-

Animal Models: Immunocompromised mice (e.g., nude or SCID) were used.

-

Tumor Implantation: Human cancer cells or patient-derived tumor fragments were implanted subcutaneously or orthotopically.

-

Drug Administration: Once tumors reached a specified size, treatment began. A typical regimen for this compound was 5 mg/kg for solid tumors or 2.5 mg/kg for ALL models, administered intraperitoneally (IP) daily for 21 days.[1][5]

-

Efficacy Endpoints: Tumor volumes were measured regularly. The primary endpoint was often event-free survival (EFS), defined as the time for tumors to reach a predetermined size. Tumor growth inhibition (T/C%) was also calculated.

-

Pharmacodynamics: In some studies, tissues (tumor, blood, skin) were collected to measure target engagement, such as the level of histone acetylation or Ki67 expression.[4]

Synergistic Antitumoral Activity

The epigenetic modulation induced by this compound can sensitize cancer cells to conventional chemotherapy and targeted agents.

-

With 5-Fluorouracil (5-FU) in Colorectal Cancer (CRC): In CRC cell lines, this compound enhanced the cytotoxic effect of 5-FU, lowering its IC50.[11] The combination significantly suppressed proliferation, enhanced apoptosis, and inhibited cell migration more effectively than either agent alone.[11]

-

With Sorafenib in Hepatocellular Carcinoma (HCC): this compound and the multi-kinase inhibitor Sorafenib demonstrated a potent synergistic effect in suppressing HCC cell proliferation and inducing apoptosis both in vitro and in vivo.[8]

Conclusion

The preclinical data strongly support the antitumoral activity of this compound across a range of hematological and solid malignancies. Its potent, low-nanomolar activity in vitro and significant tumor growth delay in vivo establish it as a promising epigenetic therapeutic agent. The mechanism, involving broad inhibition of Class I/II HDACs, leads to desirable downstream effects including cell cycle arrest and apoptosis. Furthermore, its ability to penetrate the blood-brain barrier and synergize with other anticancer agents highlights its potential for combination therapies in difficult-to-treat cancers like glioblastoma. These comprehensive preclinical findings have provided a solid foundation for the ongoing clinical evaluation of this compound in various cancer types.[14][15][16]

References

- 1. Initial Testing (Stage 1) of the histone deacetylase inhibitor, this compound (JNJ-26481585), by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Scholars@Duke publication: Initial testing (stage 1) of the histone deacetylase inhibitor, this compound (JNJ-26481585), by the Pediatric Preclinical Testing Program. [scholars.duke.edu]

- 3. Facebook [cancer.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Initial testing (stage 1) of the histone deacetylase inhibitor, this compound (JNJ-26481585), by the Pediatric Preclinical Testing Program - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Histone deacetylase inhibitor induces cell apoptosis and cycle arrest in lung cancer cells via mitochondrial injury and p53 up-acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound is a brain-penetrant radiosensitizer in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The HDAC Inhibitor this compound (JNJ-26481585) Supresses Hepatocellular Carcinoma alone and Synergistically in Combination with Sorafenib by G0/G1 phase arrest and Apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. Epigenetic potentiation of 5-fluorouracil by HDAC inhibitor this compound enhances antitumor effects in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 13. JCI Insight - this compound is a brain-penetrant radiosensitizer in glioblastoma [insight.jci.org]

- 14. This compound FOR GLIOBLASTOMA | Ivy Brain Tumor Center [ivybraintumorcenter.org]

- 15. Phase II multicentre trial of oral this compound, a histone deacetylase inhibitor, in patients with previously treated stage IB-IVA mycosis fungoides/Sézary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Quisinostat-Induced Autophagy in Neuroblastoma Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the induction of autophagy by Quisinostat in neuroblastoma cells. It consolidates key findings on its effects on cell differentiation, cell cycle, and the underlying signaling pathways. Detailed experimental protocols and quantitative data are presented to support further research and drug development efforts in this area.

Core Findings Summary

This compound, a potent histone deacetylase (HDAC) inhibitor, has been shown to induce differentiation and autophagy in the human neuroblastoma cell line SK-N-SH.[1] Treatment with this compound leads to morphological changes characteristic of neuronal differentiation, including the extension of neurites. This is accompanied by cell cycle arrest at the G1 phase and an upregulation of both neuronal and autophagy markers.[1] The induction of autophagy appears to be a critical component of the differentiation process initiated by this compound in these cancer cells.[1]

Quantitative Data

The following tables summarize the quantitative effects of this compound on neuroblastoma cells.

Table 1: Cytotoxic Activity of this compound in Neuroblastoma Cell Lines

| Cell Line | Median Relative IC50 (nM) |

| CHLA-9 | <1 |

| CHLA-258 | <1 |

| NB-EBc1 | 19 |

| Other Neuroblastoma Lines | 6.8 (median) |

Data extracted from a study by the Pediatric Preclinical Testing Program, where this compound demonstrated potent cytotoxic activity across a panel of neuroblastoma cell lines.[2]

Table 2: Effect of this compound on SK-N-SH Neuroblastoma Cells

| Parameter | Treatment | Time Points | Observed Effect |

| Neuronal Differentiation | 100 nM this compound | 24, 72, 120 h | Increased neurite outgrowth |

| Neuronal Marker Expression (βIII-tubulin, Eno-2) | 100 nM this compound | 24, 48, 72 h | Upregulation of protein levels |

| Autophagy Induction (LC3-II) | 100 nM this compound | 24, 48, 72 h | Increased LC3-II protein levels |

| Cell Cycle Progression | 100 nM this compound | 48 h | G1 phase cell cycle arrest |

| Cell Cycle Regulatory Proteins (Cyclin D1, CDK4) | 100 nM this compound | 48 h | Decreased protein expression |

This table summarizes the findings from the study by Kommalapati et al. on SK-N-SH cells.[1] The study demonstrated these effects but did not provide specific quantitative values in the abstract.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for this compound-induced autophagy and a typical experimental workflow for its investigation.

Caption: Proposed signaling pathway of this compound-induced autophagy.

References

Methodological & Application

Quisinostat in Glioblastoma: Application Notes and Protocols for Researchers

For Immediate Release

These application notes provide a comprehensive overview of the in vitro efficacy of Quisinostat, a potent histone deacetylase (HDAC) inhibitor, in glioblastoma (GBM) cell lines. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for glioblastoma. Included are summarized IC50 data, detailed experimental protocols for determining cell viability, and diagrams of the associated signaling pathways and experimental workflows.

Quantitative Analysis of this compound Potency in Glioblastoma Cell Lines

This compound has demonstrated significant cytotoxic effects in a variety of patient-derived glioblastoma stem cell (GSC) lines and established cell lines. The half-maximal inhibitory concentration (IC50) values are consistently in the low nanomolar range, indicating high potency. A summary of these findings is presented below.

Table 1: IC50 Values of this compound in Human Glioblastoma Cell Lines

| Cell Line | IC50 (nM) |

| BT145 | 75 |

| GB126 | 86 |

| GB187 | 68 |

| GB239 | 55 |

| GB282 | 92 |

| GB71 | 63 |

| GB82 | 78 |

| U87 | 81 |

Data compiled from studies on patient-derived GSC lines and the U87 long-term glioma cell line, where cell viability was assessed 3-5 days after treatment with this compound.[1][2]

Experimental Protocols

Determination of IC50 using CellTiter-Glo® Luminescent Cell Viability Assay

This protocol outlines the steps for determining the IC50 of this compound in glioblastoma cell lines using the CellTiter-Glo® assay, which quantifies ATP as an indicator of metabolically active cells.

Materials:

-

Glioblastoma cell lines (e.g., U87, patient-derived GSCs)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (JNJ-26481585)

-

DMSO (vehicle control)

-

Opaque-walled 96-well or 384-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding:

-

Harvest and count glioblastoma cells.

-

Seed the cells in an opaque-walled multiwell plate at a predetermined optimal density in a final volume of 100 µL (for 96-well plates) or 25 µL (for 384-well plates) of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in complete culture medium. A typical concentration range would be 10 nM to 1000 nM.[1]

-

Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Add the diluted this compound or vehicle control to the appropriate wells.

-

Incubate the plate for 3-5 days at 37°C in a humidified atmosphere with 5% CO2.[1]

-

-

CellTiter-Glo® Assay:

-

Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[3][4]

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium in a 96-well plate).[4]

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[3]

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[3][4]

-

-

Data Acquisition and Analysis:

-

Record the luminescence using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the this compound concentration.

-

Determine the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with appropriate software (e.g., GraphPad Prism).

-

Visualized Experimental Workflow and Signaling Pathways

Experimental Workflow for IC50 Determination

The following diagram illustrates the key steps involved in determining the IC50 of this compound in glioblastoma cell lines.

This compound Signaling Pathways in Glioblastoma

This compound functions as a potent inhibitor of class I histone deacetylases (HDACs), particularly HDAC1 and HDAC2.[1] This inhibition leads to histone hyperacetylation, which in turn affects gene expression, resulting in cell cycle arrest, apoptosis, and increased DNA damage.[1][5] Furthermore, HDAC inhibitors have been shown to modulate the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in glioblastoma.[6][7]

References

- 1. This compound is a brain-penetrant radiosensitizer in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. OUH - Protocols [ous-research.no]

- 4. ch.promega.com [ch.promega.com]

- 5. biorxiv.org [biorxiv.org]

- 6. PI3K/Akt/mTOR signaling pathway and targeted therapy for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oncotarget.com [oncotarget.com]

Application Notes and Protocols: Quisinostat as a Radiosensitizer for Glioblastoma (GBM) Research

For Researchers, Scientists, and Drug Development Professionals